molecular formula C17H24N2O2 B13792277 1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide CAS No. 6308-69-6

1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide

Cat. No.: B13792277
CAS No.: 6308-69-6
M. Wt: 288.4 g/mol
InChI Key: LSMHDPQURDDMBU-UHFFFAOYSA-N
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Description

1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide is a chemical compound with the molecular formula C17H24N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide typically involves the reaction of piperidine derivatives with benzoyl chloride and diethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzoyl-N,N-dipropyl-4-piperidinecarboxamide
  • 1-Benzoyl-N,N-dimethyl-4-piperidinecarboxamide
  • 1-Benzoyl-N,N-diethyl-4-piperidinecarboxamide

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

6308-69-6

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-benzoyl-N,N-diethylpiperidine-4-carboxamide

InChI

InChI=1S/C17H24N2O2/c1-3-18(4-2)16(20)15-10-12-19(13-11-15)17(21)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3

InChI Key

LSMHDPQURDDMBU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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